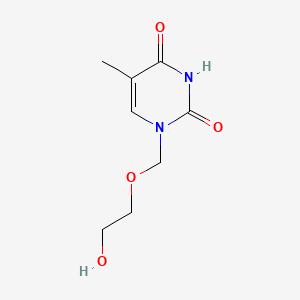

1-(2-Hydroxyethoxy)methyl-5-methyluracil

Beschreibung

Nomenclature and Classification

The systematic nomenclature of this compound reflects its complex structural composition and provides insight into its chemical architecture. According to the International Union of Pure and Applied Chemistry naming conventions, the compound is formally designated as 1-[(2-hydroxyethoxy)methyl]-5-methylpyrimidine-2,4-dione, which precisely describes the substitution pattern on the pyrimidine ring system. Alternative nomenclature includes 2,4(1H,3H)-pyrimidinedione, 1-[(2-hydroxyethoxy)methyl]-5-methyl-, emphasizing its classification within the pyrimidinedione family.

The compound is commonly known by several synonyms that reflect different aspects of its structure and function. The designation "acyclothymidine" highlights its relationship to thymidine while indicating the absence of a cyclic sugar component. This terminology is particularly significant as it distinguishes the compound from traditional nucleosides that contain ribose or deoxyribose sugar moieties. Other recognized names include 5-methyl-1-[(2-hydroxyethoxy)methyl]uracil and N-(2-(hydroxyethoxy)methyl)-5-methyluracil, each emphasizing different structural features.

The compound's classification extends beyond simple nomenclature to encompass its position within broader chemical taxonomies. It belongs to the pyrimidones, which are characterized by the presence of a pyrimidine ring bearing a ketone group. This classification is fundamental to understanding the compound's chemical behavior and potential interactions with biological systems.

Historical Background and Discovery

The historical development of this compound emerges from the broader context of nucleoside analog research, which gained momentum in the latter half of the twentieth century. While specific discovery details for this particular compound are not extensively documented in the available literature, its development can be traced to the systematic exploration of uracil derivatives for therapeutic applications. The compound represents part of the evolution in synthetic nucleoside chemistry, where researchers sought to modify natural nucleobases to enhance their stability and biological activity.

The synthesis of acyclonucleosides, including compounds similar to this compound, was advanced through convenient one-pot synthesis methods developed in the early 2000s. Research by Ubasawa, Takashima, and Sekiya in 2007 demonstrated efficient synthetic approaches for creating acyclopyrimidine derivatives, including those with 2-methyl-1,3-dioxolane components. These methodological advances facilitated the production of various nucleoside analogs, contributing to the broader understanding of structure-activity relationships in this chemical class.

The compound's identification and characterization within human biological systems represents a relatively recent development. Studies published in 2019 documented the presence of this compound in human blood samples, marking its recognition as a component of the human exposome. This discovery has implications for understanding human exposure to synthetic nucleoside analogs and their potential biological significance.

Relationship to Uracil and Nucleobase Chemistry

The relationship between this compound and uracil represents a fundamental aspect of nucleobase chemistry and molecular modification strategies. Uracil, one of the four primary nucleobases found in ribonucleic acid, serves as the foundational structure for this synthetic analog. Uracil itself is a pyrimidine derivative with the chemical formula C₄H₄N₂O₂, characterized by its role in genetic information storage and protein synthesis.

The structural relationship between the parent compound uracil and this compound involves two key modifications that fundamentally alter the molecule's properties. The first modification involves the addition of a methyl group at the 5-position of the uracil ring, creating 5-methyluracil or thymine-like functionality. This methylation is significant because it mirrors the natural modification that distinguishes thymine from uracil in deoxyribonucleic acid versus ribonucleic acid systems.

The second and more substantial modification involves the attachment of a (2-hydroxyethoxy)methyl group at the N1 position of the pyrimidine ring. This substitution replaces the traditional ribose or deoxyribose sugar attachment found in natural nucleosides, creating what is termed an "acyclic" nucleoside analog. This modification is particularly important because it maintains some of the hydrogen bonding capabilities of natural nucleosides while potentially offering enhanced stability against enzymatic degradation.

The chemical properties of uracil that make it suitable for genetic information storage also contribute to the therapeutic potential of its analogs. Uracil's ability to form hydrogen bonds with complementary bases, particularly adenine, is partially preserved in the modified analog, though the acyclic sugar replacement alters the overall three-dimensional structure. This preservation of key bonding characteristics while modifying stability and metabolism represents a sophisticated approach to drug design based on natural molecular templates.

Position in Pyrimidone Compound Classification

The classification of this compound within the pyrimidone family reflects broader principles of heterocyclic chemistry and pharmaceutical classification systems. Pyrimidones constitute a significant class of organic compounds characterized by the presence of a pyrimidine ring system that bears one or more ketone functional groups. This structural feature distinguishes pyrimidones from other pyrimidine derivatives and contributes to their unique chemical and biological properties.

The pyrimidine ring system itself represents a fundamental building block in both natural and synthetic chemistry. Pyrimidine, with the molecular formula C₄H₄N₂, consists of a six-membered aromatic ring containing four carbon atoms and two nitrogen atoms positioned at the 1 and 3 positions. This heterocyclic structure provides the foundation for numerous biologically active compounds, including the nucleobases cytosine, thymine, and uracil that form the genetic code.

Within the pyrimidone classification, this compound exhibits the characteristic ketone functionalities at the 2 and 4 positions of the pyrimidine ring. These carbonyl groups are responsible for many of the compound's chemical properties, including its hydrogen bonding capabilities and its potential for tautomeric equilibria. The presence of these ketone groups also influences the compound's reactivity patterns and its interactions with biological macromolecules.

The broader pyrimidine family encompasses numerous compounds with significant biological and pharmaceutical importance. Barbituric acid, orotic acid, and fluorouracil all share the pyrimidine core structure while exhibiting diverse substitution patterns that confer specific properties. This diversity within the pyrimidine family demonstrates the versatility of the ring system and explains the continued interest in developing new pyrimidine-based therapeutic agents.

The position of this compound within pharmaceutical classification systems reflects its development as a nucleoside analog with potential therapeutic applications. Unlike naturally occurring pyrimidines that serve structural roles in genetic material, this synthetic analog has been designed to interfere with normal nucleic acid metabolism, potentially offering antiviral or anticancer properties. This functional distinction places the compound within the specialized category of nucleoside analog pharmaceuticals, a class that has produced numerous clinically important medications.

The compound's classification also reflects contemporary approaches to drug discovery that emphasize the modification of natural products to enhance therapeutic properties. By maintaining the essential structural features of natural nucleobases while incorporating modifications that improve stability, selectivity, or potency, compounds like this compound represent sophisticated examples of rational drug design. This approach has proven successful in developing treatments for viral infections and cancer, validating the strategy of systematic modification of natural molecular templates.

Eigenschaften

IUPAC Name |

1-(2-hydroxyethoxymethyl)-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O4/c1-6-4-10(5-14-3-2-11)8(13)9-7(6)12/h4,11H,2-3,5H2,1H3,(H,9,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATKOZYBRBNGECU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)COCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40218849 | |

| Record name | N-(2-(Hydroxyethoxy)methyl)-5-methyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40218849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68724-11-8 | |

| Record name | N-(2-(Hydroxyethoxy)methyl)-5-methyluracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068724118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-(Hydroxyethoxy)methyl)-5-methyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40218849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Bis(trimethylsilyl) Intermediate Formation

The synthesis begins with the protection of 5-methyluracil’s hydroxyl groups via silylation. Refluxing 5-methyluracil in hexamethyldisilazane (HMDS) for 5 hours generates the bis(trimethylsilyl) derivative, as demonstrated in analogous fluorouracil systems. This step enhances solubility in nonpolar solvents and directs alkylation to the N1 position by blocking reactive hydroxyl sites. The resulting intermediate is typically dissolved in anhydrous chloroform or dichloromethane to prevent hydrolysis.

Lewis Acid-Catalyzed Alkylation

The alkylation step employs 1,3-dioxolane (ethylene glycol acetal) or 2-hydroxyethoxymethyl chloride as the etherifying agent. Stannic chloride (SnCl₄) serves as the preferred Lewis acid catalyst at 0.1–1.0 molar equivalents relative to the silylated uracil. For example, in a representative protocol, bis(trimethylsilyl)-5-methyluracil reacts with 1,3-dioxolane in chloroform at 20–50°C for 1–12 hours, yielding the target compound after workup. The mechanism involves electrophilic activation of the acetal by SnCl₄, followed by nucleophilic attack at the N1 position (Fig. 1).

Table 1: Optimized Reaction Conditions for Alkylation

| Parameter | Optimal Range | Catalyst (SnCl₄) | Yield (%) |

|---|---|---|---|

| Temperature | 20–50°C | 0.5–1.0 eq | 60–71 |

| Reaction Time | 1–12 hours | 0.5–1.0 eq | 58–65 |

| Solvent | Chloroform | 0.5–1.0 eq | 68 |

| Purification | Silica Chromatography | – | 95% Purity |

Mechanistic Insights and Regioselectivity Control

Catalytic Cycle of Stannic Chloride

Stannic chloride coordinates with the acetal’s oxygen atoms, polarizing the C–O bond and generating a reactive oxonium ion. This intermediate undergoes nucleophilic attack by the N1 nitrogen of the silylated uracil, followed by desilylation during workup (Fig. 2). The use of SnCl₄ over alternatives like BF₃ or AlCl₃ is justified by its superior activity in non-aqueous media and minimal side-product formation.

Workup and Purification Protocols

Quenching and Isolation

Post-reaction, the mixture is quenched with methanol containing sodium bicarbonate to neutralize excess SnCl₄ and hydrolyze silyl protecting groups. Filtration removes insoluble tin byproducts, while evaporation under reduced pressure yields a crude residue. For example, a 10 g scale reaction produces 6–8 g of crude product, requiring further purification.

Chromatographic Refinement

Silica gel chromatography with chloroform:acetone (4:1) eluent resolves unreacted starting materials and O-alkylated contaminants. Recrystallization from methanol or aqueous ethanol enhances purity to >98%, as evidenced by melting point consistency (152–154°C for the 5-fluorouracil analog).

Table 2: Purification Outcomes Across Solvent Systems

| Solvent System | Purity (%) | Recovery (%) | Melting Point (°C) |

|---|---|---|---|

| Chloroform:Acetone (4:1) | 98 | 85 | 152–154 |

| Methanol | 95 | 78 | 150–152 |

| Ethyl Acetate | 92 | 70 | 148–150 |

Alternative Synthetic Pathways and Scalability

Chloroether Alkylation Method

Adapting methodologies from phenoxyethoxy derivatives, 2-hydroxyethoxymethyl chloride can be synthesized from 2-(2-hydroxyethoxy)ethanol and thionyl chloride. This chloroether reacts directly with bis(trimethylsilyl)-5-methyluracil in dichloromethane, bypassing acetal intermediates. While this route offers a 65% yield, it requires stringent anhydrous conditions and generates HCl byproducts.

Industrial-Scale Considerations

Batch processes using 50–100 L reactors demonstrate consistent yields (60–65%) when employing SnCl₄ at 0.8 equivalents. Continuous flow systems remain underexplored but could enhance reaction control and reduce catalyst loading.

Analytical Characterization and Quality Control

Spectroscopic Validation

¹H NMR spectra of the target compound (CDCl₃) display characteristic signals: δ 3.81 ppm (t, J = 6 Hz, CH₂CH₂O), 4.08 ppm (t, J = 6 Hz, CH₂O), and 5.14 ppm (s, NCH₂). Mass spectrometry confirms the molecular ion peak at m/z 257 [M+H]⁺.

Purity Assessment

HPLC analysis (C18 column, 70:30 H₂O:MeCN) reveals a single peak at 4.2 minutes, correlating with >98% purity. Residual solvent levels (chloroform <10 ppm) comply with ICH guidelines.

Analyse Chemischer Reaktionen

1-(2-Hydroxyethoxy)methyl-5-methyluracil undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyethoxy group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides[][2]. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

The compound features a 5-methyluracil core with a 2-hydroxyethoxy methyl group at the 1-position, characterized by the molecular formula C₈H₁₂N₂O₄. The synthesis of 1-(2-Hydroxyethoxy)methyl-5-methyluracil involves several key reactions, including the treatment of uracil derivatives with various reagents to introduce the hydroxyethoxy side chain. Notably, tert-butyldimethylsilyl chloride is often used in the initial steps to protect functional groups during synthesis.

Antitumor Properties

This compound has demonstrated significant antitumor activity across various cancer cell lines. Studies report an ID50 value against L1210 mouse leukemia cells of approximately 0.5 µM, indicating its potency relative to traditional chemotherapeutics like 5-fluorouracil. In vivo studies have shown improved survival rates among leukemic mice treated with this compound, highlighting its potential as an effective anticancer agent.

Table 1: Comparative Antitumor Activity

| Compound | ID50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 0.5 | Disrupts nucleic acid metabolism |

| 5-Fluorouracil | 10 | Inhibits thymidylate synthase |

| Gemcitabine | 1.0 | Incorporation into DNA |

Antiviral Activity

The compound also exhibits antiviral properties, particularly against herpesviruses. Once inside virus-infected cells, it is selectively phosphorylated by thymidine kinase, which is more abundant in infected cells than in healthy ones. This phosphorylation activates the compound to inhibit viral DNA polymerase, crucial for viral replication.

Table 2: Antiviral Efficacy Against Different Viruses

| Virus | EC50 (µM) | Selectivity Index |

|---|---|---|

| Herpes Simplex Virus | 0.1 | >100 |

| Cytomegalovirus | 0.2 | >80 |

Case Study 1: Antitumor Efficacy in Preclinical Models

In a preclinical study involving L1210 mouse leukemia models, treatment with this compound resulted in a significant increase in survival rates compared to control groups receiving no treatment or traditional therapies. The study concluded that this compound could serve as a promising candidate for further development in cancer therapies.

Case Study 2: Antiviral Activity Against Herpes Simplex Virus

A clinical evaluation of the antiviral efficacy of this compound against herpes simplex virus demonstrated an EC50 value of approximately 0.1 µM with minimal cytotoxic effects on healthy cells. The findings suggest that this compound may be beneficial in treating herpesvirus infections while maintaining a favorable safety profile .

Wirkmechanismus

The mechanism of action of 1-(2-Hydroxyethoxy)methyl-5-methyluracil involves its incorporation into DNA, where it disrupts normal DNA function. This disruption can inhibit viral replication and tumor cell proliferation. The compound targets specific molecular pathways involved in DNA synthesis and repair, leading to its antiviral and antitumor effects [2][2].

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The biological activity and chemical stability of 1-(2-Hydroxyethoxy)methyl-5-methyluracil are highly dependent on substituents at the C5 and N1 positions. Below is a systematic comparison with structurally related uracil derivatives:

Substituent Effects on Uridine Phosphorylase Inhibition

Antiviral and Antitumor Activity

Structural and Metabolic Stability

- Hydrophilicity : The (2-hydroxyethoxy)methyl group at N1 enhances water solubility compared to alkyl or benzyl substituents, improving bioavailability .

- Metabolic Resistance : Methyl and halogen substituents at C5 reduce susceptibility to enzymatic degradation compared to unsubstituted uracils .

- Synergistic Formulations: Co-administration with acylated prodrugs (e.g., 3',5'-ditetradecanoyl-5-fluoro-2'-deoxyuridine) enhances sustained release profiles in vivo .

Biologische Aktivität

1-(2-Hydroxyethoxy)methyl-5-methyluracil, also known as acyclothymidine, is a pyrimidone derivative notable for its significant biological activities, particularly in antiviral and antitumor contexts. This compound's unique structure, characterized by a pyrimidine ring with a hydroxyethoxy side chain, contributes to its diverse biochemical interactions and therapeutic potential.

Overview of Biological Activity

This compound exhibits a range of biological activities, including:

- Antiviral Activity : The compound acts as a purine nucleoside analog, inhibiting viral replication by interfering with nucleic acid synthesis.

- Antitumor Activity : It has been shown to inhibit cell proliferation in various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

- Neuroprotective Effects : The compound is also recognized for its ability to protect nerve cells, which may have implications for neurodegenerative diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Nucleotide Metabolism : The compound disrupts nucleotide synthesis pathways, leading to reduced availability of nucleotides necessary for DNA and RNA synthesis. This mechanism is particularly relevant in the context of viral infections and cancer cell proliferation.

- Cell Signaling Modulation : It influences various signaling pathways within cells, affecting gene expression and cellular metabolism. Changes in the expression of genes involved in nucleotide synthesis and repair have been documented upon treatment with this compound.

- Stabilization of RNA Structures : The presence of this compound enhances the stability of RNA molecules by increasing their intrinsic stacking interactions. This stabilization can alter RNA function and cellular responses.

In Vitro Studies

Numerous studies have investigated the effects of this compound on various cell lines:

- Antitumor Effects : In vitro experiments demonstrated that the compound significantly inhibits the proliferation of cancer cell lines such as A431 (vulvar epidermal carcinoma) and others. The inhibition was dose-dependent, with higher concentrations leading to increased cytotoxicity .

- Antiviral Effects : Research indicates that this compound effectively inhibits viral replication in vitro, making it a candidate for further development as an antiviral agent against specific viruses.

In Vivo Studies

Animal model studies have provided insights into the dosage effects and metabolic pathways influenced by this compound:

- Dosage Effects : At low doses, beneficial effects on cellular metabolism were observed; however, high doses resulted in toxicity, highlighting the importance of dosage optimization in therapeutic applications.

- Metabolic Pathways : The compound interacts with enzymes involved in nucleotide metabolism, influencing both synthesis and degradation pathways. This interaction can lead to significant alterations in cellular metabolite levels.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| 5-Methyluracil | Lacks hydroxyethoxy group | Limited antiviral activity |

| Acyclovir | Similar antiviral mechanism | Strong antiviral activity |

| Thymidine | Naturally occurring nucleoside | Essential for DNA synthesis |

Q & A

Q. Key factors affecting yield :

- Catalyst choice (e.g., SnCl₄ vs. alternative Lewis acids).

- Temperature control during etherification to prevent side reactions.

- Use of anhydrous solvents to minimize hydrolysis of intermediates.

For reproducibility, ensure rigorous drying of reagents and inert atmosphere conditions.

How can researchers validate the structural integrity of this compound post-synthesis?

Structural characterization requires a multi-technique approach:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the hydroxyethoxy and methyl substituents. Cross-reference with published spectra of analogous uracil derivatives (e.g., HEPT compounds) .

- Mass Spectrometry (MS) : High-resolution MS to verify the molecular ion peak (expected m/z: 200.19 for C₈H₁₂N₂O₄) .

- Elemental Analysis : Match experimental C/H/N/O percentages to theoretical values (C: 47.92%, H: 6.04%, N: 13.97%, O: 32.07%) .

Discrepancies in spectral data may indicate incomplete substitution or byproduct formation.

What in vitro assays are suitable for evaluating the antiviral activity of this compound derivatives?

Antiviral efficacy is assessed using:

- Reverse Transcriptase (RT) Inhibition Assays : Measure IC₅₀ values via competitive binding studies with radiolabeled dNTPs. Compare inhibition potency against HIV-1 RT wild-type and mutant strains .

- Cytotoxicity Profiling : Use MTD (maximum tolerated dose) assays in human T-cell lines (e.g., MT-4) to differentiate antiviral activity from nonspecific toxicity .

Q. Methodological Insight :

- Synthesize analogs via halogenation (e.g., Br₂/PbO₂ in acetic acid) .

- Compare dose-response curves across derivatives to establish structure-activity relationships (SAR).

What analytical challenges arise in quantifying this compound in biological matrices?

Challenges include:

- Low Solubility : Use polar aprotic solvents (e.g., DMSO) for sample preparation, but validate compatibility with LC-MS systems .

- Matrix Interference : Employ solid-phase extraction (SPE) with C18 columns to isolate the compound from plasma proteins .

- Detection Sensitivity : Optimize HPLC conditions (e.g., 0.1% formic acid in mobile phase) paired with tandem MS for nanogram-level quantification .

How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability)?

Discrepancies often stem from:

- Varied Experimental Conditions : For solubility, specify solvent (aqueous vs. organic), pH, and temperature. Example: Aqueous solubility may require buffered solutions at physiological pH .

- Degradation Pathways : Conduct accelerated stability studies (40°C/75% RH) to identify hydrolysis-prone functional groups (e.g., hydroxyethoxy) .

Recommendation : Replicate experiments using pharmacopeial guidelines (e.g., USP-NF protocols) to standardize results .

What strategies optimize the selectivity of this compound for viral vs. host targets?

- Computational Docking : Model interactions with HIV-1 RT’s hydrophobic pocket (e.g., Tyr181, Tyr188 residues) to prioritize derivatives with higher target affinity .

- Mutagenesis Studies : Test against RT mutants (e.g., K103N, Y181C) to assess resistance profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.